8-((dibenzylamino)methyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the purine core.
Attachment of the dibenzylamino group: This is typically done through a reductive amination reaction, where a dibenzylamine reacts with an aldehyde or ketone intermediate.
Final modifications: These may include methylation or other functional group transformations to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biology: It may be used in studies involving cell signaling pathways or as a probe in biochemical assays.
Material Science: The unique structure of this compound could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
8-[(DIBENZYLAMINO)METHYL]-7-(4-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound shares a similar core structure but differs in the substitution pattern, which could result in different chemical and biological properties.
1-[(DIBENZYLAMINO)METHYL]CYCLOPROPANOL: Another related compound with a different core structure, which might exhibit distinct reactivity and applications.
Uniqueness
The uniqueness of 8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C28H26FN5O2 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C28H26FN5O2/c1-32-26-25(27(35)31-28(32)36)34(18-22-12-14-23(29)15-13-22)24(30-26)19-33(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-19H2,1H3,(H,31,35,36) |
InChI Key |
VQJYHFVUDSJDQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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